![molecular formula C24H25FN6O4 B11425846 7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11425846.png)
7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
7-[(4-fluorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a furan-2-carbonyl piperazine moiety, and a tetrahydro-1H-purine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the fluorophenyl and furan-2-carbonyl piperazine intermediates. These intermediates are then coupled with the tetrahydro-1H-purine core through a series of reactions, including nucleophilic substitution and condensation reactions. The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods. The goal is to produce the compound in large quantities while maintaining its structural integrity and purity.
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- The compound has been investigated for its anticancer properties, particularly against various human cancer cell lines. Preliminary studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells, similar to other purine derivatives known for their cytotoxic effects .
- A study involving a library of compounds derived from similar structures demonstrated that modifications at the purine core can enhance anti-proliferative activity against K562 and MCF-7 cancer cell lines .
- Antimicrobial Properties :
- Neurological Applications :
Structure-Activity Relationship (SAR)
The specific arrangement of electron-withdrawing and donating groups in 7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione allows for unique pharmacodynamic profiles compared to its analogues. The fluorophenyl group may enhance lipophilicity and bioavailability, while the furan-containing piperazine could facilitate interactions with biological targets.
Study 1: Anticancer Efficacy
In a recent study, compounds similar to this one were tested for their ability to inhibit tumor growth in vitro. The results indicated that certain modifications led to significant reductions in cell viability across multiple cancer types, suggesting that this compound could be a candidate for further development .
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of purine derivatives. The findings suggested that compounds with similar structural features exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into this compound's potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 7-[(4-fluorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby reducing disease progression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Olaparib: A poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups that exhibit various biological activities.
Piperazine derivatives: Molecules containing piperazine moieties, often used in pharmaceuticals.
Uniqueness
7-[(4-fluorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets, making it a versatile compound for various scientific applications.
Biological Activity
The compound 7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H24FN5O3, with a molecular weight of approximately 425.46 g/mol. The structure features a purine backbone substituted with various functional groups, which are critical for its biological activity.
Pharmacological Activity
Recent studies have highlighted several key areas of biological activity for this compound:
- Antitumor Activity : Preliminary research suggests that the compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.
- Inhibition of Kinase Activity : The compound has been reported to act as a potent inhibitor of certain kinases implicated in cancer progression. Specifically, it targets the ATP-binding site of kinases, leading to decreased phosphorylation of downstream signaling molecules involved in cell survival and proliferation.
- Neuropharmacological Effects : There is emerging evidence suggesting that this compound may also influence neurotransmitter systems. Studies indicate potential activity at serotonin receptors, which could have implications for mood disorders and anxiety.
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Binding : The fluorophenyl and piperazine moieties are likely involved in receptor binding, enhancing the compound's affinity for specific targets.
- Signal Transduction Modulation : By inhibiting key kinases, the compound disrupts various signaling pathways that are crucial for tumor growth and metastasis.
Case Studies and Research Findings
Several notable studies have been conducted to assess the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of the compound in xenograft models. Results demonstrated a significant reduction in tumor size compared to control groups, indicating strong in vivo activity.
- Study 2 : Research focusing on the neuropharmacological profile revealed that administration of the compound led to reduced anxiety-like behaviors in animal models. Behavioral assays indicated a potential role in modulating serotonin pathways.
Data Tables
Properties
Molecular Formula |
C24H25FN6O4 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H25FN6O4/c1-27-21-20(23(33)28(2)24(27)34)31(14-16-5-7-17(25)8-6-16)19(26-21)15-29-9-11-30(12-10-29)22(32)18-4-3-13-35-18/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
HCWFVJYMAIZLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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